molecular formula C12H8O3S B14141449 Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone CAS No. 868944-61-0

Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone

Cat. No.: B14141449
CAS No.: 868944-61-0
M. Wt: 232.26 g/mol
InChI Key: ZEWFHGWCFOHQLO-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is a chemical compound that features a unique structure combining a benzo[1,3]dioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone typically involves the coupling of benzo[1,3]dioxole derivatives with thiophene derivatives. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic coupling reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[1,3]dioxole ring but differ in their substituents.

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is unique due to its combination of the benzo[1,3]dioxole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and pharmaceuticals.

Properties

CAS No.

868944-61-0

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C12H8O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6H,7H2

InChI Key

ZEWFHGWCFOHQLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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